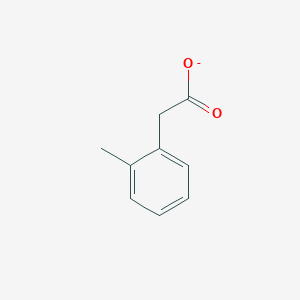

2-(2-Methylphenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9O2- |

|---|---|

Molecular Weight |

149.17 g/mol |

IUPAC Name |

2-(2-methylphenyl)acetate |

InChI |

InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 |

InChI Key |

RZWGTXHSYZGXKF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methylphenyl Acetate and Its Derivatives

Classical and Established Organic Synthesis Pathways

Traditional methods for the synthesis of 2-(2-methylphenyl)acetate and its analogues have relied on well-established organic reactions. These pathways are often characterized by their robustness and scalability, forming the foundation of synthetic strategies for this class of esters.

Esterification Reactions of 2-(2-Methylphenyl)acetic Acid

The direct esterification of 2-(2-methylphenyl)acetic acid is a straightforward and widely used method for the synthesis of its corresponding esters. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a primary example of this approach. chemistrysteps.commasterorganicchemistry.combyjus.com In this reaction, 2-(2-methylphenyl)acetic acid is treated with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. youtube.com

Alternative methods for esterification that avoid strongly acidic conditions include the reaction of the carboxylic acid with a methylating agent under alkaline conditions or the two-step process involving the formation of an acid chloride followed by reaction with an alcohol. commonorganicchemistry.comgoogle.com

Table 1: Comparison of Esterification Methods for 2-(2-Methylphenyl)acetic Acid

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | 2-(2-Methylphenyl)acetic acid, Alcohol (e.g., Methanol) | Strong acid (e.g., H₂SO₄, TsOH) | Equilibrium-driven; requires excess alcohol or water removal. chemistrysteps.commasterorganicchemistry.com |

| Alkylation | 2-(2-Methylphenyl)acetic acid, Methylating agent | Base | Suitable for substrates sensitive to strong acids. google.com |

| Acid Chloride Formation | 2-(2-Methylphenyl)acetic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride | - | Two-step process; intermediate acid chloride is highly reactive. commonorganicchemistry.com |

Precursor-Based Syntheses (e.g., from methylbenzene acetonitrile (B52724) hydrolysis)

An alternative and common route to this compound involves the synthesis and subsequent hydrolysis of a precursor nitrile, specifically 2-methylbenzyl cyanide (also known as o-tolylacetonitrile). This method is particularly useful as nitriles can be prepared from the corresponding benzyl (B1604629) halides. The synthesis of 2-methylbenzyl cyanide can be achieved through the reaction of 2-methylbenzyl chloride with sodium cyanide. atamanchemicals.com

The hydrolysis of 2-methylbenzyl cyanide to 2-(2-methylphenyl)acetic acid can be performed under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis is often carried out using aqueous sulfuric acid at elevated temperatures. google.comorgsyn.orgscribd.com The reaction proceeds via the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. orgsyn.org The resulting 2-(2-methylphenyl)acetic acid can then be esterified using the methods described in the previous section to yield this compound. atamanchemicals.com

This two-step sequence, nitrile formation followed by hydrolysis and esterification, provides a versatile pathway to this compound and its derivatives.

Alkylation Strategies for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the aromatic ring and the acetic acid moiety can also be achieved through alkylation strategies. One of the most useful reactions of this type is the alkylation of enolate ions. pressbooks.pub For the synthesis of precursors to this compound, an enolate can be generated from a suitable ester or nitrile and then reacted with an appropriate alkylating agent. 182.160.97ambeed.com

For instance, the enolate of methyl acetate (B1210297) can be formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then, in principle, be reacted with a 2-methylbenzyl halide. However, a more common and controlled approach is the α-arylation of esters, which will be discussed in the catalytic section.

Another classical approach is the malonic ester synthesis, which allows for the preparation of carboxylic acids from alkyl halides. pressbooks.pub In the context of 2-(2-methylphenyl)acetic acid, diethyl malonate can be deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate can then undergo an SN2 reaction with 2-methylbenzyl bromide. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields 2-(2-methylphenyl)acetic acid, which can then be esterified. pressbooks.pub

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches. The synthesis of this compound and its derivatives has greatly benefited from these advancements.

Transition Metal-Catalyzed Coupling Reactions for Constructing the Core Structure

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, and they are highly applicable to the synthesis of the 2-arylacetate core structure. organic-chemistry.org

One such method is the palladium-catalyzed α-arylation of esters . organic-chemistry.orgnih.gov In this reaction, an ester enolate, typically generated using a base like lithium bis(trimethylsilyl)amide (LiHMDS), is coupled with an aryl halide or triflate. nih.gov For the synthesis of this compound, the lithium enolate of methyl acetate could be coupled with 2-bromotoluene (B146081) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org This approach directly forms the desired carbon-carbon bond and installs the ester functionality in a single step.

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that can be adapted for this synthesis. sandiego.eduwikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organoboron compound with an organohalide. A possible route would involve the coupling of a (2-methylphenyl)boronic acid with a haloacetate ester, such as methyl bromoacetate, in the presence of a palladium catalyst and a base. youtube.com

The Heck reaction , which couples an alkene with an aryl halide, can also be employed in a multi-step sequence. organic-chemistry.orglibretexts.org For example, 2-bromotoluene could be coupled with ethylene (B1197577) in a Heck reaction to form 2-methylstyrene. Subsequent oxidation and esterification would lead to the desired product. A more direct, one-pot, two-step procedure involving a sequential Heck reaction and hydroxycarbonylation has been developed for the synthesis of 2-arylpropionic acids, which are structurally similar to 2-(2-methylphenyl)acetic acid. nih.govmdpi.comnih.gov

Table 2: Overview of Transition Metal-Catalyzed Syntheses

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| α-Arylation of Esters | Ester enolate + Aryl halide/triflate | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine ligand | Direct formation of the α-aryl ester bond. organic-chemistry.orgnih.gov |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium catalyst + Base | High functional group tolerance and mild reaction conditions. sandiego.eduwikipedia.org |

| Heck Reaction | Alkene + Aryl halide | Palladium catalyst + Base | Forms a C-C bond at the alkene; often part of a multi-step synthesis. organic-chemistry.orglibretexts.org |

Organocatalysis and Enantioselective Synthesis for Chiral Analogues

The development of asymmetric organocatalysis has provided powerful methods for the enantioselective synthesis of chiral molecules, including analogues of this compound. Many 2-arylpropionic acids, which are structurally related to 2-(2-methylphenyl)acetic acid, are important non-steroidal anti-inflammatory drugs (NSAIDs) that are often administered as single enantiomers. rsc.orgviamedica.pl

Organocatalytic methods can be employed to achieve the enantioselective synthesis of these chiral profens. For example, the dynamic kinetic resolution (DKR) of 2-arylpropionic acids using chiral catalysts has been reported. rsc.org This process allows for the conversion of a racemic mixture of the carboxylic acid into a single enantiomer of a derivative, which can then be converted to the desired ester.

Furthermore, biocatalysis using enzymes such as esterases can be employed for the kinetic resolution of racemic 2-arylpropionate esters. nih.gov These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed carboxylic acid. Protein engineering can be used to enhance the enantioselectivity of these enzymes for specific substrates. nih.gov

While direct asymmetric synthesis of this compound using organocatalysis is an area of ongoing research, the principles established for the synthesis of chiral 2-arylpropionic acids provide a strong foundation for the development of such methods.

Lewis Acid-Assisted Catalysis in Complex Derivative Formation

The formation of complex derivatives of this compound can be effectively achieved through Lewis acid-assisted catalysis. Lewis acids, acting as electron acceptors, activate the carbonyl group of the ester or a precursor carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack. This strategy is particularly valuable for constructing sterically hindered esters or for introducing functional groups that might be sensitive to harsher reaction conditions.

A variety of Lewis acids, including metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂), metal halides (e.g., AlCl₃, ZnCl₂, TiCl₄), and organometallic reagents, have been employed to catalyze esterification and transesterification reactions. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which polarizes the C=O bond and makes the carbonyl carbon more susceptible to attack by an alcohol or another nucleophile.

For instance, in the synthesis of a complex derivative such as a 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, while the final acylation step might proceed via a standard method using an acyl chloride, the synthesis of the precursor, 3-acetoxy-2-methylbenzoyl chloride, can be influenced by Lewis acid catalysis. nih.gov Similarly, Lewis acids like titanium tetrachloride (TiCl₄) have been used to catalyze the hydrolysis of related primary amides to form phenylacetic acid derivatives under mild conditions.

The choice of Lewis acid and reaction conditions is crucial for the successful synthesis of complex derivatives. Factors such as the steric and electronic properties of the substrates, the desired functional group tolerance, and the potential for side reactions must be carefully considered. The use of milder Lewis acids and optimized reaction parameters can lead to high yields and selectivities in the formation of intricate molecular architectures based on the this compound scaffold.

Table 1: Examples of Lewis Acids in Ester-Related Syntheses

| Lewis Acid | Reactants | Product Type | Reference |

| InCl₃, Sc(OTf)₃, BF₃·OEt₂ | Aldehyde, Arene | Triarylmethane | General Knowledge |

| TiCl₄ | Primary Amide | Carboxylic Acid | General Knowledge |

| Cu(OTf)₂, Sn(OTf)₂ | Alcohol, Acyl Anhydride | Ester | General Knowledge |

Green Chemistry Strategies for Sustainable Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to develop more sustainable and environmentally benign manufacturing processes. These strategies focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent-Free and Reduced-Solvent Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions are highly desirable as they simplify product purification, reduce solvent waste, and can sometimes lead to increased reaction rates. The esterification of 2-methylphenylacetic acid with an alcohol can be conducted under solvent-free conditions, particularly when one of the reactants is a liquid and can serve as the reaction medium. google.com Heterogeneous acid catalysts, such as Amberlyst-15, are often employed in these systems to facilitate the reaction and allow for easy separation and recycling of the catalyst. chemicalbook.com This approach aligns with the principles of minimizing waste and improving process efficiency. google.com

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. bohrium.com In the synthesis of this compound, microwave-assisted esterification can significantly reduce reaction times from hours to minutes compared to conventional heating methods. bohrium.comclockss.org This rapid and efficient heating often leads to higher product yields and cleaner reactions with fewer byproducts. bohrium.com The direct interaction of microwaves with the polar molecules in the reaction mixture allows for uniform and rapid heating, which is a key advantage over traditional reflux techniques. bohrium.com

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemrxiv.org High atom economy is a cornerstone of green synthesis. chemrxiv.org For the synthesis of this compound via Fischer esterification (reaction of 2-methylphenylacetic acid with an alcohol), the main byproduct is water, leading to a relatively high atom economy.

Equation for Atom Economy Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Strategies to further improve atom economy and minimize waste include using catalytic rather than stoichiometric reagents and designing synthetic routes that avoid the use of protecting groups. nih.gov Waste minimization is a critical aspect of sustainable chemical production, aiming to reduce the generation of hazardous substances and byproducts. nih.govnih.gov

Continuous Flow Reaction Systems for Enhanced Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of esters like this compound. In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a solid-supported catalyst. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. nih.gov The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, resulting in faster and more efficient reactions. Furthermore, continuous flow systems are readily scalable and can be integrated into automated production lines, making them an attractive option for the industrial synthesis of this compound.

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as the biological activity of many compounds is dependent on their stereochemistry. These methods aim to control the formation of a specific stereoisomer.

One established approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method is not highly atom-economical due to the stoichiometric use of the auxiliary.

More advanced and greener strategies focus on catalytic asymmetric synthesis. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral α-substituted this compound analogues, several catalytic methods have been explored.

For instance, the direct alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries has been shown to be highly enantioselective. This method has been successfully applied to the methylation of phenylacetic acid, a close structural relative of 2-methylphenylacetic acid, affording the (S)-enantiomer in high yield and enantiomeric excess.

Biocatalysis offers another powerful tool for stereoselective synthesis. Enzymes, such as imine reductases and methyltransferases, can catalyze reactions with exquisite stereocontrol under mild conditions. These biocatalytic platforms are being developed for the asymmetric alkylation of α-keto acids, which can be precursors to chiral this compound analogues. The use of engineered enzymes allows for the synthesis of both (R)- and (S)-enantiomers with high conversion and enantioselectivity.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Method | Key Features | Advantages | Disadvantages |

| Chiral Auxiliaries | Stoichiometric use of a chiral directing group. | Well-established, often high diastereoselectivity. | Poor atom economy, requires additional protection/deprotection steps. |

| Chiral Lithium Amides | Catalytic or stoichiometric use of a chiral base. | High enantioselectivity, traceless auxiliary. | Requires cryogenic temperatures, sensitive reagents. |

| Biocatalysis (Enzymes) | Use of enzymes (e.g., imine reductases) as catalysts. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, enzyme development may be required. |

Asymmetric Catalysis for Enantiomeric Enrichment

Asymmetric catalysis provides an efficient pathway to enantiomerically enriched compounds, often employing chiral metal complexes or enzymes to selectively produce one enantiomer over the other.

One prominent strategy for obtaining enantiopure 2-arylpropionic acids and their esters is through enzymatic kinetic resolution. Lipases, in particular, have demonstrated significant utility in this area due to their ability to selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture. nih.govnih.gov For instance, the kinetic resolution of racemic 2-arylpropionic acids, a class of compounds structurally related to 2-(2-methylphenyl)acetic acid, has been successfully achieved using lipases such as Candida antarctica lipase (B570770) B (CALB). nih.gov This enzyme can selectively esterify one enantiomer, leaving the other unreacted and thus allowing for their separation. The efficiency of such resolutions is influenced by factors including the choice of solvent, acyl donor, and temperature.

While direct enzymatic resolution of this compound is not extensively documented in the reviewed literature, the successful resolution of analogous compounds suggests a strong potential for this methodology. For example, the lipase-catalyzed kinetic resolution of rac-1-(o-tolyloxy)propan-2-yl acetate, a structurally similar acetate, has been reported, indicating the feasibility of enzymatic methods for resolving compounds with a tolyl group near the chiral center.

Another powerful technique for establishing stereocenters is asymmetric hydrogenation. Chiral rhodium and ruthenium complexes are widely used to catalyze the hydrogenation of prochiral olefins or ketones to yield enantiomerically enriched products. wiley-vch.dersc.orgnih.gov For the synthesis of chiral this compound, a potential precursor would be 2-(2-methylphenyl)-2-oxoacetate or a related unsaturated ester. Asymmetric hydrogenation of the carbonyl or double bond using a suitable chiral catalyst, such as a Rh-DuPhos or Ru-BINAP complex, could afford the desired enantiomer with high enantiomeric excess (ee). The choice of ligand on the metal catalyst is crucial for achieving high stereoselectivity. wiley-vch.de

Detailed research findings on the direct asymmetric hydrogenation to this compound were not prevalent in the searched literature, however, the general applicability of this method to a wide range of substrates is well-established. nih.gov

Table 1: Examples of Asymmetric Catalysis for Enantiomeric Enrichment of Related Compounds

| Catalyst/Enzyme | Substrate Type | Reaction Type | Key Findings |

| Candida antarctica Lipase B (CALB) | Racemic 2-arylpropionic acids | Kinetic Resolution (Esterification) | High enantioselectivity in the esterification of one enantiomer. |

| Lipase PS (Burkholderia cepacia) | Racemic 1-(o-tolyloxy)propan-2-yl acetate | Kinetic Resolution (Hydrolysis) | Successful resolution of a structurally similar acetate. |

| Chiral Rhodium-Diphosphine Complexes | Prochiral α,β-unsaturated esters | Asymmetric Hydrogenation | High enantiomeric excesses achieved for a variety of substrates. |

| Chiral Ruthenium-BINAP Complexes | Prochiral β-keto esters | Asymmetric Hydrogenation | Excellent enantioselectivities reported for the reduction of the keto group. |

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. scielo.br When combined with stereoselective control, MCRs become a powerful tool for the synthesis of molecules with multiple stereocenters.

The diastereoselective synthesis of derivatives of 2-(2-methylphenyl)acetic acid can be envisioned through several MCR strategies. For instance, a Passerini or Ugi reaction involving an isocyanide, a carboxylic acid (or its precursor), an aldehyde, and an amine (for Ugi) could be designed. By employing a chiral component—either as a reactant, catalyst, or chiral auxiliary—diastereoselective induction can be achieved.

Chiral auxiliaries are chemical entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netosi.lv For the synthesis of this compound derivatives, a chiral alcohol could be used to form an ester with a suitable prochiral precursor. The chiral auxiliary would then direct the diastereoselective addition of a nucleophile to the α-position. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are examples of well-established chiral auxiliaries used in diastereoselective alkylations. nih.gov

While specific examples of multi-component reactions for the direct synthesis of this compound were not identified in the provided search results, the general principles of diastereoselective MCRs are broadly applicable. scielo.br For example, a three-component reaction of an ortho-tolyl-containing starting material, a chiral amine, and a carbonyl compound could potentially lead to a diastereomerically enriched precursor to the target molecule. The stereochemical outcome would be governed by the facial selectivity imposed by the chiral component during the reaction.

Table 2: Conceptual Approaches for Diastereoselective Synthesis of this compound Derivatives

| Reaction Type | Chiral Component | Potential Reactants | Expected Outcome |

| Ugi Reaction | Chiral Amine or Isocyanide | o-Tolylaldehyde, an isocyanide, a carboxylic acid, and a chiral amine | Diastereomerically enriched α-amino amide derivative |

| Passerini Reaction | Chiral Carboxylic Acid | o-Tolylaldehyde, an isocyanide, and a chiral carboxylic acid | Diastereomerically enriched α-acyloxy carboxamide |

| Alkylation with Chiral Auxiliary | Chiral Alcohol (e.g., Evans auxiliary) | A prochiral derivative of 2-(2-methylphenyl)acetic acid | Diastereoselective formation of a new stereocenter at the α-position |

Reactivity Profiles and Mechanistic Investigations of 2 2 Methylphenyl Acetate

Fundamental Chemical Transformations

The reactivity of 2-(2-Methylphenyl)acetate is governed by its constituent functional groups: the ester, the activated methylene (B1212753) bridge, and the tolyl (methylphenyl) group. These sites allow for a range of chemical transformations, providing pathways for the synthesis of more complex molecules.

The hydrocarbon chain in aryl acetates, specifically the α-methylene group, is susceptible to oxidation. Research on similar compounds, such as methyl 2-phenylacetate, has demonstrated efficient methods for converting these substrates into α-ketoesters. researchgate.net A practical approach involves the use of copper catalysts in conjunction with an oxidant like aqueous tert-butyl hydroperoxide (TBHP). researchgate.net For instance, the reaction of aryl acetates with CuO and aqueous TBHP under reflux conditions yields the corresponding α-ketoesters. researchgate.net This methodology is advantageous as it often does not require additional solvents. researchgate.net

These transformations are believed to proceed through a copper-catalyzed process where the methylene group adjacent to the phenyl ring is oxidized to a carbonyl group. The reaction conditions can be optimized to achieve high yields, and byproducts from the peroxide can be managed by additives like pyridine. researchgate.net

| Substrate | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Acetates | CuO / aq. TBHP | Reflux, Solvent-free | α-Ketoesters | researchgate.net |

| Methyl 2-phenylacetate | CuI / TBHP | - | Methyl 2-oxo-2-phenylacetate | researchgate.net |

The ester functionality of this compound can be selectively reduced. While complete reduction to the corresponding alcohol is common, semi-reductive transformations that yield an aldehyde are also of significant synthetic value. chemrxiv.org One highly selective method for the partial reduction of esters to aldehydes involves Zirconium-hydride (ZrH) catalysis. chemrxiv.org This protocol uses inexpensive catalysts like Cp2ZrCl2 in combination with hydrosilanes. chemrxiv.org The reaction can be designed to trap the intermediate aldehyde as an imine or enamine by including an amine in the reaction mixture, which prevents over-reduction to the alcohol. chemrxiv.org This approach allows for the efficient conversion of various aryl and aliphatic esters to aldehydes, imines, or enamines in high yields. chemrxiv.org

Historically, reagents like diisobutylaluminum hydride (DIBAL-H) have been widely used for the semi-reduction of esters to aldehydes. chemrxiv.org However, this method requires cryogenic temperatures and careful handling due to the pyrophoric nature of the reagent. chemrxiv.org

Nucleophilic substitution reactions involving this compound can occur at two primary sites: the electrophilic carbonyl carbon of the ester and the aromatic ring.

Substitution at the Ester Carbonyl: The ester group readily undergoes nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group (the methoxy (B1213986) group, in the case of a methyl ester) is eliminated, regenerating the carbonyl double bond. masterorganicchemistry.com A classic example of this is saponification, the hydrolysis of an ester under basic conditions (e.g., with sodium hydroxide) to yield a carboxylate salt, which upon acidic workup gives the corresponding carboxylic acid. masterorganicchemistry.com

Another example is the cleavage of aryl esters using aromatic thiols, such as thiophenol, in the presence of a catalytic amount of a base like potassium carbonate (K2CO3). cmu.edu This method serves as a deprotection strategy for phenolic hydroxyl groups under non-hydrolytic conditions. cmu.edu

| Reaction Type | Nucleophile/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Saponification (Basic Hydrolysis) | Hydroxide (e.g., NaOH) | Aqueous/Alcoholic solution | Carboxylate salt | masterorganicchemistry.com |

| Thiolysis (Ester Cleavage) | Thiophenol / cat. K2CO3 | N-Methyl-2-pyrrolidone (NMP), Reflux | Carboxylic acid + Thioester | cmu.edu |

Substitution at the Phenyl Group: Nucleophilic aromatic substitution (SNAr) on the tolyl ring of this compound is generally not feasible under standard conditions. The SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (like a halide). libretexts.org The this compound molecule lacks both a good leaving group and the necessary activating groups on its phenyl ring, making it resistant to this type of substitution. libretexts.org The mechanism for activated aryl halides involves the attack of a nucleophile to form a stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the loss of the leaving group. libretexts.orgeijas.comresearchgate.net Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step pathway. nih.gov

The presence of acidic α-hydrogens on the methylene bridge of this compound allows it to participate in condensation reactions. A prominent example is the Claisen condensation, where two ester molecules react in the presence of a strong base (like sodium ethoxide) to form a β-keto ester. libretexts.org The mechanism is initiated by the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org The subsequent elimination of an alkoxide group yields the final product. libretexts.org Using a full equivalent of base is often necessary to drive the reaction to completion by deprotonating the resulting β-keto ester. libretexts.org

Furthermore, the active methylene group can react with aldehydes and ketones in reactions like the Knoevenagel condensation. These reactions, often catalyzed by a base, result in the formation of a new carbon-carbon double bond. For instance, condensation of a related compound, 2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one, with an aldehyde proceeds by reaction at the activated methyl group. researchgate.net

Derivatization Chemistry of this compound

The structural features of this compound, namely the activated aromatic ring and the ester functionality, provide multiple avenues for chemical derivatization to generate a diverse range of analogues.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution and modern C-H functionalization reactions. The directing effects of the existing substituents, the methyl group (ortho, para-directing and activating) and the acetate (B1210297) group (meta-directing and deactivating, although the oxygen lone pair can have an ortho, para-directing influence), will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The position of nitration will be influenced by the combined directing effects of the methyl and acetate groups.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can lead to the corresponding halogenated derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring.

Palladium-Catalyzed C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach compared to classical electrophilic substitution. Palladium catalysts, in particular, have been shown to be effective for the arylation, alkenylation, and acylation of C-H bonds in aromatic systems. The specific site of functionalization can often be controlled by the use of directing groups or specialized ligands.

Below is a table summarizing potential functionalization reactions of the aromatic ring:

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound derivatives |

| Bromination | Br₂, FeBr₃ | Brominated this compound derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated this compound derivatives |

| C-H Arylation | Ar-X, Pd catalyst | Arylated this compound derivatives |

Modifications at the Ester Moiety for Diverse Analogues

The ester group of this compound is a versatile functional handle for the synthesis of a variety of analogues through several key transformations.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups at the ester position, potentially modulating the compound's physical and biological properties. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Hydrolysis: Saponification of the ester using a base, such as sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid, 2-(2-methylphenyl)acetic acid. This acid can then serve as a precursor for a wide range of other derivatives.

Amidation: The ester can be converted directly to an amide by reaction with an amine. nih.govnih.govresearchgate.net Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the corresponding amide. This opens up a vast chemical space for creating analogues with diverse amide functionalities.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2-methylphenyl)ethanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄). nih.gov This alcohol can then be further functionalized.

A summary of these modifications is presented in the following table:

| Reaction | Reagents/Conditions | Product Type |

| Transesterification | R'OH, H⁺ or OR'⁻ | This compound with a different ester group |

| Hydrolysis | 1. NaOH, H₂O2. H₃O⁺ | 2-(2-Methylphenyl)acetic acid |

| Amidation | R'R''NH | N,N-disubstituted-2-(2-methylphenyl)acetamide |

| Reduction | LiAlH₄, then H₂O | 2-(2-methylphenyl)ethanol |

Introduction of Heterocyclic Systems via Condensation or Cyclization

The structural motifs within this compound and its derivatives can be utilized as building blocks for the synthesis of various heterocyclic systems through condensation and cyclization reactions.

Synthesis of Quinoxalines: The α-methylene group of this compound can be functionalized to an α-keto ester. This derivative can then undergo condensation with o-phenylenediamines to form quinoxaline (B1680401) rings, which are important scaffolds in medicinal chemistry. nih.govnih.govripublication.com

Synthesis of Benzofurans: The 2-methylphenyl group can be a precursor for benzofuran (B130515) synthesis. For instance, ortho-lithiation of the methyl group followed by reaction with an aldehyde and subsequent cyclization can lead to the formation of a benzofuran ring fused to the aromatic system. organic-chemistry.orgrsc.orgnih.govnih.govacs.org

Pictet-Spengler and Bischler-Napieralski Reactions: The 2-(2-methylphenyl)acetic acid, obtained from hydrolysis of the ester, can be converted into its corresponding β-arylethylamine derivative. This amine can then undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a tetrahydroisoquinoline ring system. wikipedia.orgnih.govyoutube.com Alternatively, the corresponding N-phenethylamide can be cyclized via the Bischler-Napieralski reaction to yield a dihydroisoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.comresearchgate.net

These reactions provide powerful strategies for expanding the chemical diversity of compounds derived from this compound, leading to the creation of complex molecules with potential applications in various fields of chemical research.

Advanced Analytical Methodologies in the Characterization and Study of 2 2 Methylphenyl Acetate

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques are fundamental to the structural and conformational analysis of 2-(2-Methylphenyl)acetate, each providing unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectroscopy are employed to assign the isomeric and stereochemical configuration of the molecule.

In the ¹H NMR spectrum, the protons of the methyl group on the aromatic ring typically appear as a singlet in the upfield region. The methylene (B1212753) protons of the acetate (B1210297) group also produce a singlet, while the protons of the ester's methyl group resonate as another distinct singlet. The aromatic protons exhibit a complex multiplet pattern in the downfield region, characteristic of an ortho-substituted benzene (B151609) ring. The specific chemical shifts and coupling constants of these aromatic protons are crucial for confirming the ortho substitution pattern and distinguishing it from its meta and para isomers.

The ¹³C NMR spectrum provides further confirmation of the structure. It shows distinct signals for the methyl carbon on the aromatic ring, the methylene carbon, the ester methyl carbon, the carbonyl carbon of the ester group, and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative for verifying the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-CH₃ | ~2.3 | ~19 |

| -CH₂- | ~3.6 | ~39 |

| -OCH₃ | ~3.7 | ~52 |

| C=O | - | ~172 |

| Aromatic C-H | ~7.1-7.3 | ~126-130 |

| Aromatic C (quaternary) | - | ~132, ~136 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, making it an invaluable tool for monitoring the progress of its synthesis and identifying reaction products.

The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak is observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group are also visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the methyl group on the aromatic ring can be identified by C-H bending vibrations around 1380 cm⁻¹ and 1460 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-H (Aromatic) | Stretch | > 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis in Reaction Pathway Elucidation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide valuable information about its structure and the pathways of reactions in which it is involved.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.20 g/mol ). The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this compound, a prominent peak would be expected at m/z 105, corresponding to the tolylacetyl cation ([CH₃C₆H₄CH₂CO]⁺), and another significant peak at m/z 91, representing the tropylium (B1234903) ion, which is a common fragment for compounds containing a benzyl (B1604629) moiety. The presence of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the mass spectrum of the related compound methyl 2-(m-tolyl)acetate shows a base peak at m/z 105. nih.gov

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the aromatic ring gives rise to characteristic absorption bands in the ultraviolet region. Typically, substituted benzene rings exhibit a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm. The exact position and intensity of these absorptions can be influenced by the substitution pattern and the solvent used. This technique is useful for confirming the presence of the aromatic chromophore and can be used for quantitative analysis.

Advanced Chromatographic Separation and Detection Systems

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity and the monitoring of reaction kinetics.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It is particularly valuable for determining the purity of the compound and for monitoring the progress of its synthesis by separating it from starting materials, byproducts, and intermediates.

A common approach for the analysis of this compound is reverse-phase HPLC. In this mode, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. A typical mobile phase for this compound would be a mixture of acetonitrile (B52724) and water. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation. Detection is often carried out using a UV detector set at a wavelength where the aromatic ring absorbs significantly, typically around 254 nm or 274 nm. This method allows for the quantification of this compound and the detection of impurities, even at low concentrations.

Table 3: Typical HPLC Parameters for the Analysis of Phenyl Acetate Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water |

| Detection | UV at 254 nm or 274 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for profiling the synthesis of this compound and identifying associated by-products. escholarship.org In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of these fragments is analyzed by the mass spectrometer, providing a unique spectral "fingerprint" for identification. gcms.cz

This technique is particularly effective for monitoring the purity of this compound, as it can separate the target ester from starting materials like 2-methylphenylacetic acid and methanol, as well as from potential side-reaction products. Volatile by-products, which may arise from impurities in the starting materials or from competing reaction pathways, can be identified even at low concentrations. researchgate.net The mass spectrometer's sensitivity allows for the characterization of these trace components, which is crucial for process optimization and quality control. Identification is typically achieved by comparing the experimentally obtained mass spectra with established spectral libraries, such as those from NIST or Wiley. jmaterenvironsci.com

Table 1: Representative GC-MS Parameters for Volatile Compound Profiling

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Fused silica capillary column (e.g., HP-5MS, Supelco-wax 10) | Provides high-resolution separation of volatile organic compounds. researchgate.net |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions balancing separation efficiency and analysis time. researchgate.net |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Temperature Program | Initial hold (e.g., 50°C), followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C) | Separates compounds based on their different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. researchgate.net |

| Mass Analyzer | Quadrupole or Ion Trap | Filters fragments based on their mass-to-charge ratio. |

| Scan Range | 35-500 amu | Covers the expected mass range for the target compound and likely by-products. researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput and Trace Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). scispace.com This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures. The result is a dramatic increase in separation efficiency, allowing for much faster analysis times without sacrificing resolution. nih.gov

For this compound, UPLC is an ideal platform for high-throughput screening and the analysis of trace-level impurities. The rapid run times, often under 10 minutes, facilitate the rapid screening of numerous samples, which is invaluable during reaction optimization or quality control in a manufacturing environment. lcms.cz Furthermore, the enhanced sensitivity of UPLC systems, often coupled with photodiode array (PDA) or mass spectrometry detectors, enables the detection and quantification of trace impurities that might be missed by standard HPLC methods. This is particularly important for identifying non-volatile or thermally unstable by-products that are not amenable to GC analysis. nih.govlcms.cz

Table 2: Comparison of Typical HPLC and UPLC Performance Metrics

| Feature | Conventional HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution. nih.gov |

| Column Length | 150 - 250 mm | 50 - 150 mm | Shorter analysis times. |

| Operating Pressure | 2,000 - 6,000 psi | 6,000 - 15,000 psi | Enables use of smaller particles and higher flow rates. |

| Analysis Time | 15 - 30 min | 2 - 10 min | Increased sample throughput. lcms.cz |

| Solvent Consumption | Higher | Lower | Reduced operational costs and waste. |

| Peak Capacity | Lower | ~175% higher | Better separation of complex mixtures. nih.gov |

Hyphenated Analytical Approaches for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Reaction Intermediate and Product Identification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that provides exceptional selectivity and sensitivity for the analysis of complex mixtures. lcms.cz It is particularly well-suited for identifying reaction intermediates and confirming the structure of final products like this compound in a reaction matrix. The initial LC separation isolates individual components before they enter the mass spectrometer. The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a specific fragmentation pattern that is highly characteristic of the parent molecule's structure. escholarship.org

This technique, especially when operated in Multiple Reaction Monitoring (MRM) mode, allows for the highly specific detection and quantification of target molecules even at very low concentrations in the presence of a complex matrix. lcms.cz For the study of this compound synthesis, LC-MS/MS can be used to track the disappearance of reactants and the appearance of the product in real-time. It can also identify transient intermediates that may not be observable by other methods, providing critical insights into the reaction mechanism. escholarship.org

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) for Detailed Component Characterization

Similar to its liquid chromatography counterpart, Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) offers enhanced specificity and reduced chemical noise compared to single-quadrupole GC-MS. shimadzu.com This technique is invaluable for the detailed characterization of components within a complex mixture, especially when isomers or compounds with similar fragmentation patterns are present. By selecting a specific parent ion from a co-eluting peak and generating a secondary mass spectrum of its fragments, GC-MS/MS can provide unambiguous identification. eurl-pesticides.eu

In the context of analyzing this compound, GC-MS/MS would be employed to differentiate the target compound from positional isomers (e.g., 2-(3-Methylphenyl)acetate or 2-(4-Methylphenyl)acetate) which might have very similar retention times and primary mass spectra. The unique fragmentation pathway of each isomer, elucidated through MS/MS, allows for their confident identification and quantification. This level of detail is crucial for ensuring the isomeric purity of the final product. shimadzu.comeurl-pesticides.eu

Chemical Derivatization Strategies for Enhanced Analytical Performance

Improved Detectability and Selectivity in Chromatographic Separations

Chemical derivatization is a strategy used to modify an analyte to enhance its analytical properties for chromatographic analysis. colostate.edu For GC analysis, derivatization is often essential for polar, non-volatile compounds like carboxylic acids, such as the precursor 2-methylphenylacetic acid. escholarship.org These compounds tend to exhibit poor peak shape (tailing) and may not be volatile enough for GC analysis. Converting the carboxylic acid to a less polar, more volatile ester or silyl (B83357) derivative significantly improves its chromatographic behavior. colostate.edugcms.cz

Common derivatization techniques for GC analysis include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.czcoresta.orgnih.gov This process increases volatility and thermal stability while reducing polarity. colostate.edu

Alkylation/Esterification: Converting the carboxylic acid to its methyl ester (if not already the target product) using reagents like diazomethane (B1218177) or BF3/methanol can improve GC performance. colostate.edugcms.cz

For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into a molecule that lacks a strong UV-absorbing or fluorescent functional group. This pre-column derivatization dramatically increases the sensitivity and selectivity of detection. nih.govnih.gov While this compound contains an aromatic ring and is UV-active, derivatization could be a valuable strategy for related impurities that lack this feature. nih.gov

Table 3: Common Derivatization Reagents for Chromatographic Analysis

| Reagent | Abbreviation | Target Functional Group | Technique | Purpose |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic acids, Alcohols, Amines | GC-MS | Increases volatility and thermal stability. gcms.cznih.gov |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Carboxylic acids, Alcohols | GC-MS | Forms stable silyl derivatives, improves peak shape. coresta.org |

| Diazomethane | - | Carboxylic acids | GC-MS | Forms methyl esters, highly effective but toxic. colostate.edu |

| Boron trifluoride/Methanol | BF3/Methanol | Carboxylic acids | GC-MS | Forms methyl esters. gcms.cz |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | AQC | Amines | LC-MS | Adds a fluorescent tag for improved detection. scispace.com |

| Triphenylmethanamine | - | Halogenated compounds | HPLC-UV | Adds a strong UV chromophore for enhanced detection. nih.govnih.gov |

Preparation of Stable Derivatives for Spectroscopic Analysis

The spectroscopic analysis of this compound can be significantly enhanced through the preparation of stable derivatives. Derivatization is a chemical modification process that converts a compound into a product of similar structure, known as a derivative, to improve its suitability for a particular analytical method. In the context of spectroscopic analysis, this can lead to improved signal intensity, enhanced structural elucidation, and the ability to distinguish the analyte from complex matrices. Key strategies for preparing stable derivatives of this compound include isotopic labeling and the synthesis of structurally related compounds with specific spectroscopic properties.

One of the primary methods for preparing stable derivatives for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is isotopic labeling, particularly deuteration. chemrxiv.orgnih.gov Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are ideal internal standards for quantitative analysis due to their chemical similarity to the analyte and their distinct mass-to-charge ratio (m/z) in mass spectrometry. chemrxiv.orggoogle.com The synthesis of deuterated this compound can be achieved through various methods, including the use of deuterated starting materials or reagents. nih.govgoogle.com For instance, deuterated analogs of various pharmaceuticals and other organic compounds are synthesized to serve as reference and analytical standards. iaea.org

Another approach to derivatization involves chemical modification of the this compound molecule to introduce functionalities that are more amenable to spectroscopic detection or that provide more detailed structural information. An example of such a derivative is (E)-2-(2-methylphenyl)-2-methoxyimino methyl acetate. google.com The synthesis of this and similar methoxyiminoacetate derivatives has been explored, and their structures have been thoroughly characterized using techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry. researchgate.netresearchgate.net These studies demonstrate how the introduction of a methoxyimino group can provide additional and distinct signals in spectroscopic analyses, aiding in the confirmation of the molecular structure. researchgate.netresearchgate.net

The preparation of these derivatives often involves multi-step synthetic routes. For example, the synthesis of (E)-2-(2-methylphenyl)-2-methoxyimino methyl acetate can be achieved from (Z)-2-(2-methylphenyl)-2-methoxyimino methyl acetate through a saponification reaction followed by methylation. google.com The choice of synthetic route and derivatization agent is crucial for obtaining a high yield of the desired stable derivative. google.comresearchgate.net

Below are tables summarizing the types of stable derivatives of this compound and the spectroscopic methods for which they are prepared, based on analogous compounds and general derivatization strategies.

Table 1: Types of Stable Derivatives for Spectroscopic Analysis

| Derivative Type | Purpose in Spectroscopic Analysis | Relevant Spectroscopic Techniques |

| Deuterated Analogs | Internal standards for quantification, aiding in peak assignment in NMR. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Methoxyimino Derivatives | Enhanced structural elucidation through additional functional groups. | ¹H-NMR, ¹³C-NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS) |

Table 2: Spectroscopic Data for a Representative Derivative: (E)-2-(2-methylphenyl)-2-methoxyimino methyl acetate

| Spectroscopic Technique | Key Observations and Data | Reference |

| ¹H-NMR | Signals corresponding to the methyl protons of the acetate, the methoxyimino group, and the aromatic protons of the 2-methylphenyl group. | researchgate.netresearchgate.net |

| ¹³C-NMR | Resonances for the carbonyl carbon, the imino carbon, the methyl carbons, and the aromatic carbons. | researchgate.net |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the derivative, along with characteristic fragmentation patterns. | researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Absorption bands indicative of C=O (ester), C=N (imine), and C-O stretching vibrations. | researchgate.net |

The preparation of such stable derivatives is a critical step in the advanced analytical characterization of this compound, enabling more accurate and detailed spectroscopic studies.

Computational and Theoretical Investigations of 2 2 Methylphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for predicting the ground state geometry and energy of compounds like 2-(2-methylphenyl)acetate. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can optimize the molecular geometry to find the most stable arrangement of atoms. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Table 1: Representative Predicted Geometrical Parameters for an Aromatic Acetate (B1210297) (Note: This table is illustrative, based on typical values for similar compounds, as specific published data for this compound was not found.)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| O-C (methyl) Bond Length | ~1.44 Å |

| C-C (ring-CH2) Bond Length | ~1.51 Å |

| C-C-O Bond Angle | ~111° |

| O=C-O Bond Angle | ~125° |

| C-O-C Bond Angle | ~116° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the carbonyl group of the acetate moiety, which is the primary site for nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies (Note: These are typical energy ranges for similar aromatic esters and serve as an example.)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.0 to -7.5 | Electron Donation |

| LUMO | -0.5 to -2.0 | Electron Acceptance |

| HOMO-LUMO Gap (ΔE) | 4.0 to 7.0 | Index of Chemical Reactivity |

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, computational methods can determine the frequencies of the normal modes of vibration. These calculated frequencies correspond to the absorption bands observed in experimental IR spectra.

For this compound, this analysis can help assign specific vibrational modes to observed spectral peaks. For example, the characteristic C=O stretching frequency of the ester group, typically appearing around 1735-1750 cm⁻¹, can be precisely calculated. Other predictable vibrations include C-H stretches of the aromatic ring and the methyl groups, C-O ester stretches, and various bending modes. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: This table presents expected frequency ranges based on calculations for analogous molecules.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Carbonyl (C=O) Stretch | 1735 - 1750 |

| C-O-C Asymmetric Stretch | 1200 - 1300 |

| C-O-C Symmetric Stretch | 1000 - 1150 |

| Aromatic C=C Bending | 1450 - 1600 |

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, providing insight into the distribution of electrons. These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals. For this compound, this analysis would quantify the polarity of the bonds, highlighting the electronegative character of the oxygen atoms and the relatively positive charge on the carbonyl carbon.

A more intuitive visualization of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen atom, confirming it as a primary site for interaction with electrophiles or for hydrogen bonding. The area around the aromatic ring would show a moderately negative potential, while the hydrogen atoms would be in regions of positive potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, key rotations would occur around the C-C bond connecting the aromatic ring to the acetate group and the C-O bond of the ester linkage.

A Potential Energy Surface (PES) map can be generated by systematically changing specific dihedral angles and calculating the molecule's energy at each point. This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, the PES would likely show that the most stable conformers are those that minimize steric hindrance between the ortho-methyl group on the phenyl ring and the ester functionality. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. While a specific PES for this exact molecule is not published, studies on similar molecules like phenyl acetate have detailed the rotational barriers and stable conformations, providing a framework for what to expect.

Molecular Dynamics Simulations for Assessing Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. dovepress.com For this compound, MD simulations can elucidate how individual molecules interact with each other in a condensed phase (liquid or solid) or with solvent molecules.

The process begins by defining a force field, which is a set of parameters that describes the potential energy of the system. Commonly used force fields like OPLS (Optimized Potentials for Liquid Simulations) are parameterized to reproduce experimental properties of organic liquids. researchgate.net An MD simulation of this compound would track the trajectory of each atom, allowing for the analysis of non-covalent interactions that govern its physical properties. These interactions primarily include:

Van der Waals forces: Arising from temporary fluctuations in electron density, these are crucial for understanding the packing and bulk properties of the compound.

Dipole-dipole interactions: The ester group in this compound creates a permanent dipole moment, leading to electrostatic interactions that influence molecular orientation.

Hydrogen bonds: While the molecule itself cannot form strong, classic hydrogen bonds as a donor, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, interacting with solvent molecules like water or with other molecules containing acidic protons. Weak C-H···O interactions are also possible.

Analysis of the MD trajectories can yield quantitative data on these interactions. Key analytical techniques include the Radial Distribution Function (RDF), which describes the probability of finding another molecule at a certain distance from a reference molecule, and the analysis of hydrogen bond lifetimes and geometries. researchgate.net Such simulations can predict macroscopic properties like density and enthalpy of vaporization, which can be validated against experimental data. aip.org

| Interaction Type | Typical Energy Range (kJ/mol) | Relevance to this compound |

| Van der Waals (Dispersion) | 0.4 - 4 | Dominant interaction between the phenyl and methyl groups. |

| Dipole-Dipole | 5 - 20 | Significant due to the polar ester functional group. |

| C-H···O Hydrogen Bond | 2 - 25 | Possible between the methyl/phenyl C-H bonds and the carbonyl oxygen of a neighboring molecule. |

This table presents typical energy ranges for intermolecular interactions relevant to organic molecules and their specific applicability to this compound.

Reaction Pathway Prediction and Transition State Elucidation

Understanding the formation and degradation of this compound requires a detailed map of its potential reaction pathways. Computational chemistry offers tools to predict these pathways and characterize the high-energy transition states that govern reaction rates. researchgate.net

Reaction Pathway Prediction: Modern approaches to reaction prediction often employ machine learning and artificial intelligence, treating chemical reactions as a "translation" problem. nih.gov Models like the Transformer-based Molecular Transformer are trained on vast databases of known chemical reactions. semanticscholar.org Given a target molecule like this compound, these models can perform a retrosynthetic analysis, suggesting potential precursor molecules and reaction conditions. This approach can uncover both well-established synthetic routes and novel, plausible pathways that might not be immediately obvious to a chemist. The performance of these models is often evaluated by their "top-N" accuracy, which is the percentage of time the correct reactant is found within the top N predictions.

| Prediction Model Type | Typical Top-1 Accuracy | Key Features |

| Template-Based | 30-40% | Relies on a predefined library of reaction rules. |

| Seq2Seq (SMILES-based) | 40-55% | Treats reaction prediction as a language translation task. |

| Graph-Based (Transformer) | 50-60%+ | Represents molecules as graphs, capturing complex structural relationships. |

This table summarizes the performance of different classes of computational models used for retrosynthetic reaction prediction.

Transition State Elucidation: Once a potential reaction is identified (e.g., the esterification of 2-methylphenylacetic acid), quantum mechanical methods like Density Functional Theory (DFT) can be used to map out the reaction's energy profile. nih.gov This involves locating the geometry of the transition state—the highest energy point along the minimum energy path connecting reactants and products. youtube.comrsc.org

Calculating the energy of the transition state allows for the determination of the activation energy barrier (ΔG‡). acs.org A higher activation energy corresponds to a slower reaction rate, as predicted by transition state theory. These calculations are computationally intensive but provide invaluable, atom-level detail about the bond-breaking and bond-forming processes, which is impossible to observe directly through experimental means. nih.gov

In Silico Approaches to Structure-Reactivity Relationships

In silico methods provide a powerful framework for establishing relationships between the molecular structure of a compound and its chemical reactivity without the need for laboratory experiments. These approaches are particularly valuable for understanding how subtle changes in a molecule's architecture can influence its behavior in chemical reactions.

Computational Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions

For a substituted aromatic compound like this compound, reactions involving the phenyl ring, such as electrophilic aromatic substitution, can potentially occur at multiple positions. Predicting the regioselectivity—the preference for reaction at one position over another—is a classic challenge in organic chemistry that computational methods are well-suited to address.

Regioselectivity: The outcome of an electrophilic aromatic substitution reaction is governed by the electron density at various positions on the aromatic ring. Computational models can predict this by calculating reactivity descriptors. chemrxiv.org Methods like RegioSQM compute the relative energies of intermediates (such as protonated isomers) to identify the most nucleophilic carbon atoms. semanticscholar.org Another approach involves analyzing the frontier molecular orbitals (FMOs); specifically, the Highest Occupied Molecular Orbital (HOMO), which indicates where a molecule is most likely to donate electrons to an incoming electrophile. The site on the ring with the largest HOMO coefficient is often the most reactive. Machine learning models, such as RegioML, have also been developed, achieving high accuracy by correlating computed atomic charges with experimental reaction outcomes. rsc.orgchemrxiv.org

| Computational Descriptor | Physical Principle | Predicted Outcome |

| HOMO Lobe Size | The Highest Occupied Molecular Orbital indicates regions of high electron density available for donation. | The atom with the largest HOMO lobe is the most likely site for electrophilic attack. |

| Calculated Atomic Charges | Electrostatic potential maps show the distribution of charge across the molecule. | More negative (electron-rich) atoms are more susceptible to electrophiles. |

| Intermediate Stability | The stability of the sigma-complex (arenium ion) intermediate formed during the reaction. | The reaction pathway proceeding through the most stable intermediate is favored. |

This table outlines key computational descriptors used to predict the regioselectivity of reactions on aromatic rings.

Stereoselectivity: While regioselectivity is key for the aromatic ring, stereoselectivity becomes important for reactions at the α-carbon (the carbon adjacent to the carbonyl group). If this carbon becomes a stereocenter during a reaction, computational methods can predict which stereoisomer is more likely to form. This is achieved by calculating the transition state energies for the pathways leading to each different stereoisomer. The pathway with the lower activation energy will be the dominant one, resulting in a higher yield of that particular product.

Computer-Aided Design of Novel this compound Derivatives

One of the most powerful applications of computational chemistry is in the rational design of new molecules with desired properties. jddtonline.info Starting with the scaffold of this compound, computer-aided design can be used to explore how various structural modifications would impact its chemical or biological properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netmdpi.com

A QSAR model is a mathematical equation that correlates variations in the chemical structure of a series of compounds with their measured activity. nih.gov In the design of novel this compound derivatives, a hypothetical workflow would be:

Define a Property of Interest: This could be a specific reaction rate, binding affinity to a biological target, or a physical property like solubility.

Generate a Virtual Library: Create a set of virtual derivatives by adding different substituents at various positions on the this compound molecule.

Calculate Molecular Descriptors: For each virtual derivative, compute a range of descriptors that quantify its electronic, steric, and hydrophobic properties (e.g., HOMO/LUMO energies, molecular volume, logP).

Predict Activity: Using a pre-established QSAR model, predict the property of interest for each new derivative.

This in silico screening process allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. mit.edu For example, a medicinal chemist could use this approach to design derivatives with improved binding affinity to a specific enzyme by adding functional groups that create favorable interactions, such as hydrogen bonds or salt bridges, with the enzyme's active site.

| Structural Modification on Phenyl Ring | Predicted Effect on LogP (Hydrophobicity) | Predicted Effect on Reactivity Towards Electrophiles |

| Addition of -Cl (e.g., at C4) | Increase | Decrease (deactivating) |

| Addition of -OH (e.g., at C4) | Decrease | Increase (activating) |

| Addition of -NO2 (e.g., at C5) | Slight Decrease | Decrease (strongly deactivating) |

| Addition of -OCH3 (e.g., at C4) | Slight Increase | Increase (strongly activating) |

This hypothetical table illustrates how computer-aided design principles can predict changes in key properties of this compound derivatives based on the addition of different functional groups.

Applications of 2 2 Methylphenyl Acetate As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in methyl 2-(2-methylphenyl)acetate makes it an ideal starting point for multi-step synthetic sequences that build molecular complexity. It serves as a key precursor in the agrochemical industry and as a structural motif for pharmacologically important scaffolds.

Precursors to Advanced Pharmaceuticals and Agrochemicals